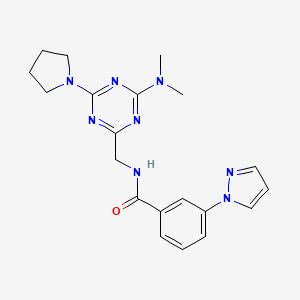
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide is a compound that has garnered attention in the pharmaceutical and medicinal chemistry sectors. While specific studies on this exact compound are limited, there is considerable research on similar compounds, which gives insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves the labeling of precursors through nitro substitution or the use of different chemical reactions like condensation. For instance, in the synthesis of related benzamides, various substituents are added to the compound’s structure to enhance its properties (García et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often complex, involving various substituents and functional groups. For example, in some similar compounds, the planar groups attached to the pyridine ring are twisted at certain angles, impacting the compound's overall configuration and properties (Detert et al., 2018).
Chemical Reactions and Properties
Compounds of this class often engage in a variety of chemical reactions, such as cycloaddition, electrocyclic ring opening, and nucleophilic substitution. These reactions can lead to the formation of various derivatives with different properties (Elferink & Bos, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical use of these compounds. The physical properties can vary significantly based on the substituents and the structure of the compound (Hirokawa et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity, affinity to certain receptors, and binding capabilities, are influenced by the molecular structure. For instance, substituted derivatives have been shown to have varied levels of activity and selectivity based on their chemical makeup (Rewcastle et al., 1986).
Wissenschaftliche Forschungsanwendungen
PET Tracers for 5-HT1A Receptors
Research has developed PET radioligands to improve in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. One study focused on the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, demonstrating their potential as selective, reversible, high affinity 5-HT1A receptor antagonists with promising characteristics for PET imaging applications. These compounds showed significant brain uptake, slow clearance, and stability, underscoring their utility in neuropsychiatric disorder research (García et al., 2014).
Antitumor Agents
Another area of application is in the development of selective Met kinase inhibitors, where substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified. These compounds, through strategic substitution, have shown improved enzyme potency, aqueous solubility, and kinase selectivity, demonstrating complete tumor stasis in Met-dependent models. This highlights their potential for advancing into clinical trials as antitumor agents (Schroeder et al., 2009).
Serotonin Receptor Antagonists
Further research has developed WAY-100635 as a potent and selective 5-HT1A receptor antagonist, providing a standard for studying 5-HT1A receptor function. This compound, through its high affinity and selectivity, has facilitated the investigation of serotonin's role in various physiological and pathological processes, including its potential therapeutic implications for psychiatric disorders (Forster et al., 1995).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various targets, such as acetylcholinesterase . The role of these targets varies, but they often play crucial roles in cellular processes and signaling pathways.
Mode of Action
This could involve binding to the target, altering its function, and triggering downstream effects .
Biochemical Pathways
Similar compounds have been found to influence various pathways, often leading to downstream effects such as changes in cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Similar compounds have been found to induce various effects at the molecular and cellular levels, such as changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target(s) .
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-10-6-4-5-7-11(10)15-14(18)12-8-9-13(19-2)17-16-12/h4-9H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNZDIMBPGRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)
![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)


![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)



methanone](/img/structure/B2488780.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)



![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)